N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea
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Overview
Description
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is a synthetic organic compound that features an imidazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-methyl-1H-imidazole to introduce the 2-methyl group.
Ether Formation: The alkylated imidazole is reacted with 4-hydroxyphenylurea to form the ether linkage.
Urea Formation: Finally, the compound is treated with ethyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors that interact with imidazole rings.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . The phenyl and urea groups can further enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar imidazole ring but lacks the phenyl and urea groups.
2-Ethyl-4-methylimidazole: Similar imidazole ring with different alkyl substituents.
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Uniqueness
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is unique due to its combination of an imidazole ring, phenyl group, and urea moiety, which provides a distinct set of chemical and biological properties .
Properties
CAS No. |
88138-31-2 |
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Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]urea |
InChI |
InChI=1S/C18H26N4O2/c1-3-19-18(23)21-16-7-9-17(10-8-16)24-14-6-4-5-12-22-13-11-20-15(22)2/h7-11,13H,3-6,12,14H2,1-2H3,(H2,19,21,23) |
InChI Key |
KWHKEJNVJBBFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)OCCCCCN2C=CN=C2C |
Origin of Product |
United States |
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